molecular formula C27H25N3O6 B5077392 3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione

3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B5077392
M. Wt: 487.5 g/mol
InChI Key: VVQKMDNNVQKJRW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an isoquinoline group (a type of heterocyclic aromatic organic compound), a pyrrolidinedione group (a type of gamma-lactam), and a nitrophenyl group (an aromatic ring with a nitro group). The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and pyrrolidinedione groups are both cyclic, and the nitrophenyl group is aromatic . These groups would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the nitro group on the phenyl ring, which is electron-withdrawing, and the methoxy groups on the isoquinoline, which are electron-donating . These groups could direct electrophilic aromatic substitution reactions to specific positions on the rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups (like the nitro and carbonyl groups) could make the compound relatively polar . The compound’s solubility would depend on the balance of polar and nonpolar groups .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

3-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-35-23-14-17-11-12-28(22-16-25(31)29(27(22)32)19-8-4-3-5-9-19)26(21(17)15-24(23)36-2)18-7-6-10-20(13-18)30(33)34/h3-10,13-15,22,26H,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQKMDNNVQKJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C3CC(=O)N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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